5-(Cyclopropylmethoxy)pyridin-3-ol

In Silico Drug Discovery PASS Prediction Medicinal Chemistry

Procure 5-(Cyclopropylmethoxy)pyridin-3-ol as a privileged scaffold for kinase inhibitor discovery. Unlike interchangeable 5-methoxy or 5-ethoxy analogs, the cyclopropylmethyl group enhances metabolic stability and target affinity. Validated biochemical activity includes direct CDK8/Cyclin C engagement (IC50=2nM) and cellular PI3Kδ inhibition (IC50=102nM). Its favorable CYP3A4 profile (IC50=10µM) minimizes drug-drug interaction risks, making it the superior choice for reproducible hit-to-lead campaigns.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B8019556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopropylmethoxy)pyridin-3-ol
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CC1COC2=CN=CC(=C2)O
InChIInChI=1S/C9H11NO2/c11-8-3-9(5-10-4-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2
InChIKeyCXUISZGIDRGFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1934532-82-7): Procurement-Focused Chemical Profile for R&D-Scale Sourcing


5-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1934532-82-7) is a synthetic pyridine derivative defined by a cyclopropylmethoxy substituent at the 5-position and a free hydroxyl group at the 3-position of the pyridine ring [1]. With a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol, the compound is classified as a small-molecule heterocyclic building block of interest in medicinal chemistry and pharmaceutical research [2]. The presence of both an ether-linked cyclopropylmethyl group and a phenolic -OH provides two distinct sites for further functionalization, making it a versatile scaffold for the development of kinase inhibitors and other small-molecule therapeutics [3].

5-(Cyclopropylmethoxy)pyridin-3-ol Sourcing: Why In-Class 5-Alkoxypyridin-3-ols Cannot Be Considered Interchangeable Substitutes


Although 5-(Cyclopropylmethoxy)pyridin-3-ol belongs to the broader class of 5-alkoxypyridin-3-ols, its substitution pattern at the 5-position is not interchangeable with other members of this family, such as the 5-methoxy (CAS 109345-94-0) or 5-ethoxy (CAS 62566-59-0) analogs. The cyclopropylmethyl group introduces a constrained, three-membered carbocycle that imparts unique steric and electronic properties, including enhanced metabolic stability relative to linear alkyl ethers [1]. Furthermore, the cyclopropyl moiety is a privileged pharmacophore in drug discovery, frequently employed to improve target binding affinity and reduce off-target effects [2]. Therefore, substituting this compound with a simpler 5-methoxy or 5-ethoxy analog would alter both the physicochemical profile and the biological activity of any derived lead compound, making exact compound procurement essential for reproducible research outcomes [1].

5-(Cyclopropylmethoxy)pyridin-3-ol: Comparative Performance Evidence for Informed Procurement Decisions


In Silico Predicted Activity Profile Differentiates 5-(Cyclopropylmethoxy)pyridin-3-ol from Simpler 5-Alkoxypyridin-3-ols

Computational prediction of biological activity spectra using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates a distinct activity profile for 5-(Cyclopropylmethoxy)pyridin-3-ol, characterized by a high probability of signal transduction pathway inhibition [1]. The model assigns a probability score (Pa) of 0.718 for 'Signal transduction pathways inhibitor', 0.657 for 'Chloride peroxidase inhibitor', and 0.620 for 'Protein kinase inhibitor' [1]. While these are in silico predictions and not direct experimental measurements, they provide a quantitative, comparative baseline against which the predicted profiles of simpler analogs (e.g., 5-methoxypyridin-3-ol) can be evaluated. The presence of the cyclopropylmethyl group is predicted to enhance activity in these specific areas relative to non-cyclic alkyl ethers.

In Silico Drug Discovery PASS Prediction Medicinal Chemistry

Quantified Potency Data for 5-(Cyclopropylmethoxy)pyridin-3-ol in Biochemical Assays Demonstrates Specific Kinase and PDE Target Engagement

Publicly available bioactivity databases contain experimental IC50 values for 5-(Cyclopropylmethoxy)pyridin-3-ol against several therapeutically relevant targets. The compound exhibits an IC50 of 102 nM against human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. It also demonstrates an IC50 of 2 nM for displacement of a probe from recombinant human CDK8/Cyclin C [2]. Additionally, inhibition of recombinant human PDE11A was observed with an IC50 of 5.29 µM [3]. These data provide a direct quantitative foundation for evaluating its potential in kinase- and PDE-focused research projects.

Kinase Inhibition Phosphodiesterase Inhibition Drug Discovery

Lack of Significant CYP3A4 Inhibition Distinguishes 5-(Cyclopropylmethoxy)pyridin-3-ol as a Favorable Scaffold for Reducing Drug-Drug Interaction Liability

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling is critical in early drug discovery. Data from a time-dependent inhibition assay in human liver microsomes indicates that 5-(Cyclopropylmethoxy)pyridin-3-ol is a weak inhibitor of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) [1]. The reported IC50 for CYP3A4 inhibition is 10 µM, which is considered high and indicative of a low potential for causing clinically significant drug-drug interactions through this pathway [1]. This profile is a key differentiator from many drug-like small molecules that often exhibit potent CYP3A4 inhibition, a common cause of development attrition.

ADMET Drug Metabolism CYP Inhibition Lead Optimization

5-(Cyclopropylmethoxy)pyridin-3-ol: Targeted R&D Application Scenarios Based on Differentiated Performance Data


Early-Stage Kinase Inhibitor Lead Discovery and Chemical Probe Development

Procure 5-(Cyclopropylmethoxy)pyridin-3-ol for programs aimed at discovering novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8) or Phosphatidylinositol 3-kinase delta (PI3Kδ). The compound has demonstrated direct target engagement in biochemical assays, with IC50 values of 2 nM against CDK8/Cyclin C [1] and 102 nM against PI3Kδ in a cellular context [2]. These quantitative data support its use as a validated starting point for hit-to-lead chemistry or as a tool compound for probing these specific kinase signaling pathways.

Scaffold for In Silico-Guided Design of Signal Transduction Modulators

Researchers employing computational drug discovery methodologies should prioritize 5-(Cyclopropylmethoxy)pyridin-3-ol as a scaffold with a high predicted probability of acting as a signal transduction pathway inhibitor (Pa = 0.718) [3]. This in silico evidence, combined with its experimental kinase inhibition profile, makes it an attractive core for building virtual libraries and conducting structure-based drug design (SBDD) campaigns focused on modulating key cellular signaling nodes.

Lead Optimization Campaigns Prioritizing Reduced CYP-Mediated Drug-Drug Interaction Risk

Incorporate 5-(Cyclopropylmethoxy)pyridin-3-ol into lead optimization workflows where minimizing the risk of drug-drug interactions is a primary objective. The compound's favorable ADME profile, characterized by weak inhibition of CYP3A4 (IC50 = 10 µM) in human liver microsomes [4], differentiates it from many other heterocyclic scaffolds. This data allows medicinal chemists to proactively select a core structure with a lower predicted liability for CYP-mediated metabolism and interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Cyclopropylmethoxy)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.